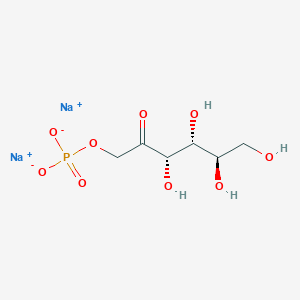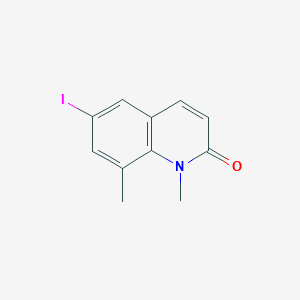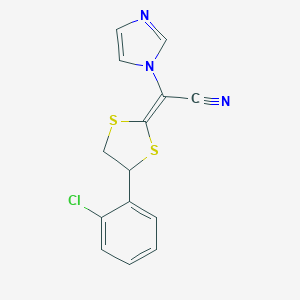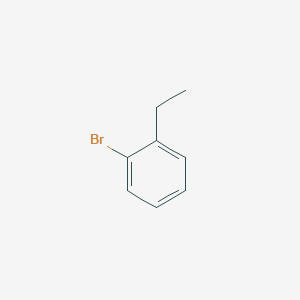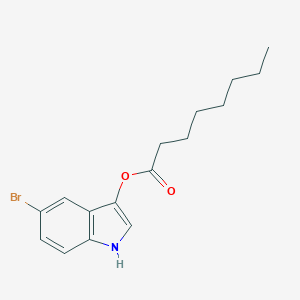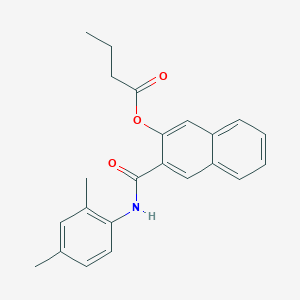![molecular formula C19H19N3 B162535 Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- CAS No. 125988-97-8](/img/structure/B162535.png)
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the class of quinoline derivatives and has been extensively studied for its potential in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with cellular receptors.
Efectos Bioquímicos Y Fisiológicos
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit bacterial and viral growth, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit potent activity against various disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-. One potential direction is the investigation of its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for drug development. Finally, the exploration of new synthetic methods for the preparation of this compound could lead to the development of more efficient and cost-effective routes for its production.
Métodos De Síntesis
The synthesis of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- can be achieved through several methods. One of the most common methods involves the condensation reaction between an o-phenylenediamine and a ketone or aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of the desired quinoxaline derivative.
Aplicaciones Científicas De Investigación
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- has been extensively studied for its potential in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
125988-97-8 |
|---|---|
Nombre del producto |
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- |
Fórmula molecular |
C19H19N3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-3-methylquinoxaline |
InChI |
InChI=1S/C19H19N3/c1-14-18(21-17-10-4-3-9-16(17)20-14)13-22-12-6-8-15-7-2-5-11-19(15)22/h2-5,7,9-11H,6,8,12-13H2,1H3 |
Clave InChI |
XXPDMUZOMLZQPV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCCC4=CC=CC=C43 |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1CN3CCCC4=CC=CC=C43 |
Sinónimos |
QUINOXALINE, 2-[(3,4-DIHYDRO-1(2H)-QUINOLINYL)METHYL]-3-METHYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











